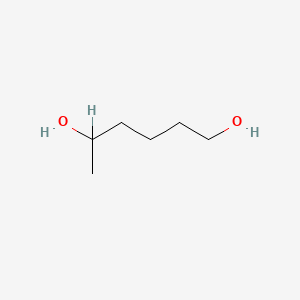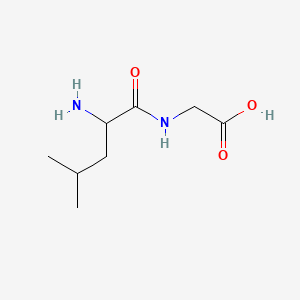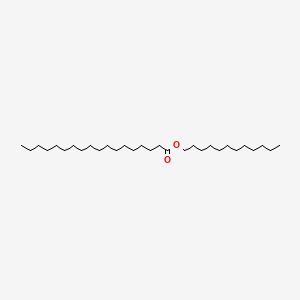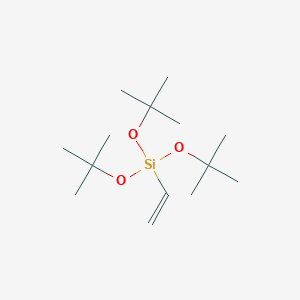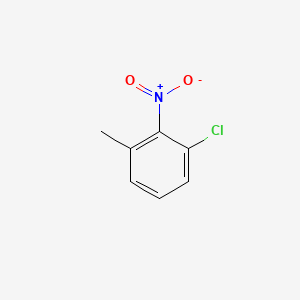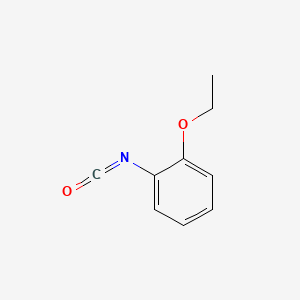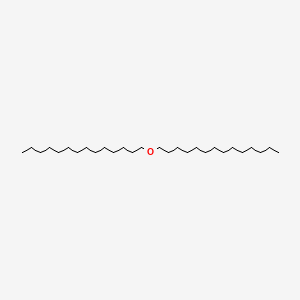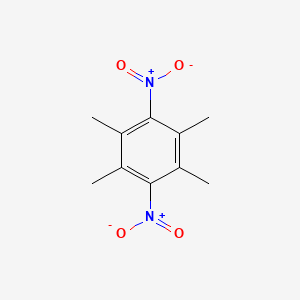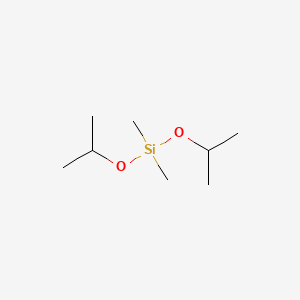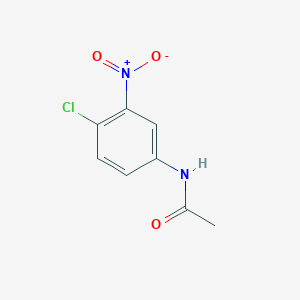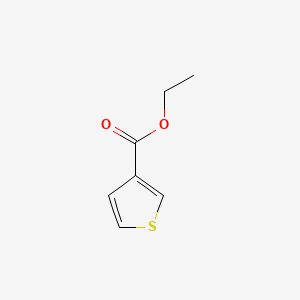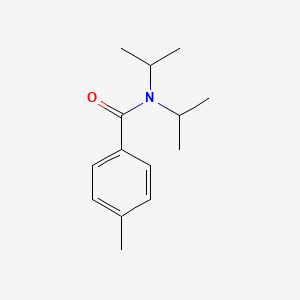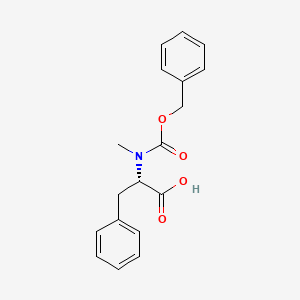
Cbz-N-methyl-L-phenylalanine
Descripción general
Descripción
Cbz-N-methyl-L-phenylalanine is an organic compound with the formula C18H19NO4 . It appears as a white to off-white crystal or powder . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Cbz-N-methyl-L-phenylalanine involves reacting benzchloroformic acid with N-methyl-L-phenylalanine ester under basic conditions, followed by further conversion to Z-N-methyl-L-phenylalanine . A study on the amidation conditions of N-acetyl-L-phenylalanine using TBTU and various bases is reported for the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug for the treatment of joints diseases .
Molecular Structure Analysis
The molecular formula of Cbz-N-methyl-L-phenylalanine is C18H19NO4, and its molecular weight is 313.35 .
Physical And Chemical Properties Analysis
Cbz-N-methyl-L-phenylalanine has a melting point of 67.0 to 71.0 °C. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Aplicaciones Científicas De Investigación
1. Biosynthesis of L-phenylalanine in E. coli
- Summary of Application: L-phenylalanine is an essential amino acid with various promising applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries. In addition, L-phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .
- Methods of Application: An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzed phenylpyruvate to L-phenylalanine .
- Results or Outcomes: The conversion rate of phenylpyruvate was up to 93% by co-expressing PheDH and FDH V120S. Then, the engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .
Use in Peptide Synthesis
- Summary of Application: The carboxybenzyl (CBz) group is a common protecting group for amines, which is essential for the synthesis of peptides . It can be removed using catalytic hydrogenation (Pd-C, H2) .
- Methods of Application: The CBz group is installed on the amine group of the amino acid to protect it during peptide synthesis. After the peptide bond formation, the CBz group can be removed under specific conditions (e.g., catalytic hydrogenation) to reveal the amine group .
- Results or Outcomes: The use of CBz as a protecting group allows for the successful synthesis of peptides without unwanted side reactions .
Use in the Synthesis of Neurokinin Antagonists
- Summary of Application: N-Cbz-L-Phenylalanine is used in the synthesis of neurokinin antagonists .
- Methods of Application: The specific methods of application are not detailed, but it involves the use of N-Cbz-L-Phenylalanine as a building block in the synthesis of neurokinin antagonists .
- Results or Outcomes: The use of N-Cbz-L-Phenylalanine in the synthesis of neurokinin antagonists contributes to the development of potential therapeutic agents .
Use in Protecting Amino Groups
- Summary of Application: The carboxybenzyl (CBz) group is a common protecting group for amines, which is essential for the synthesis of peptides . It can be removed using catalytic hydrogenation (Pd-C, H2) .
- Methods of Application: The CBz group is installed on the amine group of the amino acid to protect it during peptide synthesis. After the peptide bond formation, the CBz group can be removed under specific conditions (e.g., catalytic hydrogenation) to reveal the amine group .
- Results or Outcomes: The use of CBz as a protecting group allows for the successful synthesis of peptides without unwanted side reactions .
Use in the Synthesis of Pyrrole Derivatives
- Summary of Application: The quantitative pyrrole protection of L-phenylalanine in aqueous media is a prominent tool that can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .
- Methods of Application: The Clauson-Kaas methodology of a standard two-phase acidic mixture buffered with acetate salts was generally required for the time-consuming catalytic condensation of 2,5-dimethoxytetrahydrofuran and fast removal of pyrrolyl products after formation to inhibit their racemization .
- Results or Outcomes: One quick and highly efficient protocol was realized in an almost neutral and benign aqueous condition. This protocol proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product via convenient and facile column-free purification .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXKNMKNMSHRJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-N-methyl-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



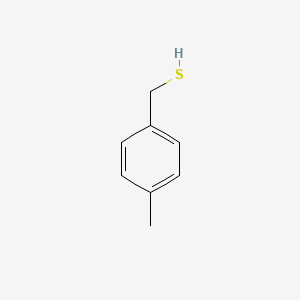
![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)
